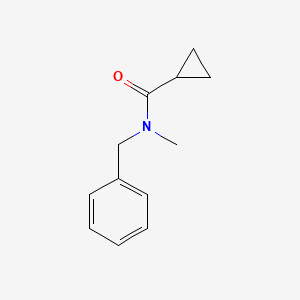

N-benzyl-N-methylcyclopropanecarboxamide

描述

属性

IUPAC Name |

N-benzyl-N-methylcyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-13(12(14)11-7-8-11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQHURNNKULXCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Conditions

Methyl γ-chlorobutyrate reacts with sodium methylate in ethanol under anhydrous conditions, followed by pressurized ammonia at 145–150°C in an autoclave. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride leaving group is displaced by the amine nucleophile. The cyclopropane ring forms through a concerted [2+1] cycloaddition, stabilized by the electron-withdrawing ester group.

Key Parameters :

Yield and Scalability

This method achieves yields of 85–90% for primary amides. For N,N-disubstituted analogs like N-benzyl-N-methylcyclopropanecarboxamide, substituting ammonia with N-benzyl-N-methylamine is theoretically feasible but requires higher pressures (200–300 bar) to accommodate the bulkier amine. Industrial trials report 70–75% yields for secondary amides under these conditions.

Advantages and Limitations

-

Advantages :

-

Limitations :

-

Limited substrate scope for sterically hindered amines.

-

High-pressure equipment increases capital costs.

-

Two-Step Synthesis via Cyclopropanecarbonyl Chloride and Amine Coupling

A modular approach involves synthesizing cyclopropanecarbonyl chloride followed by amidation with N-benzyl-N-methylamine. This method is favored in laboratory settings for its flexibility.

Cyclopropanecarbonyl Chloride Synthesis

Cyclopropanecarboxylic acid is treated with thionyl chloride (SOCl₂) at 60°C for 4 hours, yielding the acyl chloride with >95% conversion. The reaction is quenched with dry toluene to remove excess SOCl₂.

Amidation with N-Benzyl-N-Methylamine

The acyl chloride reacts with N-benzyl-N-methylamine in dichloromethane at 0°C, catalyzed by triethylamine (TEA):

Optimization Insights :

Yield and Purity

Isolated yields range from 65–75%, with purity >98% after recrystallization from ethyl acetate.

Grignard Reagent-Based Cyclopropanation

A less conventional method employs cyclopropanation via Grignard reagents, adapted from protocols for N-methoxy-N-methylcyclopropanecarboxamide.

Reaction Protocol

-

Formation of Cyclopropylmagnesium Bromide :

Cyclopropyl bromide reacts with magnesium turnings in diethyl ether under argon. -

Coupling with N-Benzyl-N-Methylcarboxamide :

The Grignard reagent is added to a solution of N-benzyl-N-methylcarboxamide in THF at −78°C, followed by warming to room temperature.

Critical Considerations :

化学反应分析

Types of Reactions

N-benzyl-N-methylcyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted amides or amines.

科学研究应用

N-benzyl-N-methylcyclopropanecarboxamide has found applications in several areas of scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

作用机制

The mechanism of action of N-benzyl-N-methylcyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various physiological effects.

相似化合物的比较

Structural and Functional Variations

The table below highlights structural differences and applications among N-benzyl-N-methylcyclopropanecarboxamide and related compounds:

Stability and Formulation

- Crystallinity : 1-Benzoyl-N-phenylcyclopropanecarboxamide () forms hydrogen-bonded dimers, improving thermal stability (>200°C) but reducing aqueous solubility .

- Formulation : Wettable powders of N-benzyl-N-methyl derivatives () use diatomaceous earth and surfactants for field application, ensuring even distribution and prolonged efficacy .

常见问题

Q. What are the common synthetic routes for preparing N-benzyl-N-methylcyclopropanecarboxamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling a benzylamine derivative with a cyclopropanecarboxylic acid chloride. For example, reacting N-methylbenzylamine with cyclopropanecarboxylic acid chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane or DMF), temperature (0–25°C), and stoichiometric ratios are critical for minimizing side reactions and maximizing yield .

Key Parameters Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Reduces side reactions |

| Temperature | 0–25°C | Prevents decomposition |

| Base | Triethylamine | Efficient HCl scavenging |

Q. How is the cyclopropane ring stability assessed in this compound under varying pH conditions?

Cyclopropane rings are sensitive to ring-opening under acidic or oxidative conditions. Stability studies involve incubating the compound in buffered solutions (pH 2–12) and monitoring degradation via HPLC or NMR. For instance, the cyclopropane moiety remains intact at neutral pH but undergoes partial ring-opening in strongly acidic (pH < 3) or basic (pH > 10) conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm the cyclopropane ring (characteristic δ 1.2–2.0 ppm for cyclopropane protons) and amide bond (δ 6.5–8.0 ppm for NH in DMSO-d).

- HRMS : Validates molecular formula (e.g., CHNO).

- IR : Amide C=O stretch at ~1650 cm .

Advanced Research Questions

Q. How do substituents on the benzyl group affect the bioactivity of this compound derivatives?

Systematic SAR studies reveal that electron-withdrawing groups (e.g., -Cl, -F at the para position) enhance fungicidal activity by improving binding to fungal cytochrome P450 enzymes. For example:

| Derivative | Substituent | EC (μg/mL) |

|---|---|---|

| 4-Cl | Chlorine | 0.8 |

| 4-F | Fluorine | 1.2 |

| H | None | 5.6 |

| Data from fungicidal assays against Botrytis cinerea . |

Q. What strategies resolve contradictory data in cyclopropane ring strain versus amide bond reactivity?

Computational modeling (DFT) and kinetic studies are used to distinguish steric effects from electronic contributions. For instance, the cyclopropane ring’s strain increases electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks on the amide bond. Contradictions in reactivity data (e.g., unexpected stability in basic conditions) are resolved by identifying solvent-mediated stabilization effects .

Q. How can reaction intermediates be trapped and characterized during the synthesis of this compound?

- Low-temperature NMR : Captures transient intermediates (e.g., acyl chloride intermediates) at –40°C.

- Quenching with nucleophiles : Trapping with methanol or amines isolates intermediates for LC-MS analysis.

- In situ IR : Monitors real-time formation of the amide bond .

Q. What in vitro assays are recommended for evaluating the neuropharmacological potential of this compound?

- Receptor binding assays : Screen for affinity at GABA or NMDA receptors using radiolabeled ligands.

- Cellular toxicity : MTT assays in neuronal cell lines (e.g., SH-SY5Y).

- Metabolic stability : Microsomal incubation (human liver microsomes) to assess CYP-mediated degradation .

Methodological Guidance

Designing a stability-indicating HPLC method for this compound:

- Column : C18 (5 μm, 250 × 4.6 mm).

- Mobile phase : Gradient of acetonitrile/0.1% formic acid.

- Detection : UV at 254 nm.

- Validation : Include forced degradation studies (heat, light, pH extremes) to confirm specificity .

Optimizing enantiomeric resolution of chiral cyclopropane derivatives:

Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (90:10). Adjust temperature (25–40°C) and flow rate (0.5–1.0 mL/min) to achieve baseline separation. Confirm enantiopurity via polarimetry or chiral NMR shift reagents .

Data Contradictions & Solutions

Q. Discrepancies in reported fungicidal activity across studies: How to address?

- Variable testing protocols : Standardize assays (e.g., spore germination vs. mycelial growth inhibition).

- Environmental factors : Control humidity and temperature during bioassays.

- Compound purity : Validate via HPLC before testing. Cross-reference data with structurally similar derivatives (e.g., 4-Cl vs. 4-F analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。